

N1-Methylpseudouridine in RNA: A Thermodynamic and Structural Guide for Therapeutic Development

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Compound of Interest

Compound Name: *N1-Methyl ara-uridine*

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The incorporation of N1-methylpseudouridine (m1 Ψ) into messenger RNA (mRNA) has emerged as a cornerstone of modern RNA therapeutics, most notably in the development of successful COVID-19 vaccines. This modification enhances the stability and translational efficiency of mRNA while mitigating innate immune responses. A thorough understanding of the thermodynamic properties conferred by m1 Ψ is paramount for the rational design and optimization of next-generation RNA-based drugs. This technical guide provides an in-depth analysis of the thermodynamic and structural consequences of m1 Ψ in RNA, details the experimental methodologies used for its characterization, and outlines the key signaling pathways it influences.

The Thermodynamic Landscape of m1 Ψ -Modified RNA

The substitution of uridine (U) with m1 Ψ in an RNA duplex generally leads to increased thermodynamic stability. This stabilizing effect is context-dependent, influenced by the neighboring base pairs, and is primarily attributed to enhanced base stacking interactions. The methyl group at the N1 position of pseudouridine is thought to increase the molecular polarizability, contributing to more favorable stacking energies.^{[1][2][3]}

Comparative Thermodynamic Parameters

The stability of an RNA duplex is quantified by the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) upon its formation. The melting temperature (T_m), the temperature at which half of the duplex dissociates, is another critical measure of stability. The following tables summarize the nearest-neighbor thermodynamic parameters for m1 Ψ -A base pairs in comparison to U-A and pseudouridine (Ψ)-A pairs, providing a quantitative basis for predicting the stability of m1 Ψ -containing RNA secondary structures.^{[4][5]}

Table 1: Nearest-Neighbor Free Energy (ΔG°_{37}) Parameters (kcal/mol) for X-A Base Pairs (X = U, Ψ , m1 Ψ)

5'-XpA-3'/3'-ApX-5'	U-A	Ψ -A	m1 Ψ -A
5'-GXA/3'-CAX	-2.1	-2.4	-2.6
5'-CXG/3'-GXC	-2.4	-2.9	-3.1
5'-UXA/3'-AAX	-1.5	-1.8	-2.0
5'-AXU/3'-UXA	-1.7	-2.1	-2.3

Note: Values are compiled and averaged from computational and experimental data reported in the literature.^{[4][5]} The precise values can vary depending on the experimental conditions and the specific sequence context.

Table 2: Enthalpy (ΔH°) and Entropy (ΔS°) Contributions for Select Nearest-Neighbor Pairs

Nearest-Neighbor Pair	ΔH° (kcal/mol)	ΔS° (cal/mol·K)
5'-GUA/3'-CAU	-10.2	-28.2
5'-G Ψ A/3'-CA Ψ	-11.0	-30.1
5'-Gm1 Ψ A/3'-CAm1 Ψ	-11.5	-31.0
5'-AUA/3'-UAU	-9.1	-26.2
5'-A Ψ A/3'-UA Ψ	-9.8	-27.8
5'-Am1 Ψ A/3'-UAm1 Ψ	-10.3	-28.9

Note: These values represent typical ranges found in literature and highlight the trend of increasingly favorable enthalpy and entropy upon substitution of U with Ψ and m1 Ψ .^{[1][6]}

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic parameters of m1 Ψ -containing RNA relies on several key biophysical techniques. Below are detailed methodologies for these essential experiments.

UV Thermal Denaturation (UV Melting)

This technique is used to determine the melting temperature (T_m) of an RNA duplex by monitoring the change in UV absorbance at 260 nm as a function of temperature.

Methodology:

- Sample Preparation:
 - Synthesize and purify the m1 Ψ -containing and control RNA oligonucleotides.
 - Anneal complementary strands by mixing them in a buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
 - Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
 - Prepare a series of dilutions of the RNA duplex at different concentrations.
- Data Acquisition:
 - Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
 - Place the RNA samples in quartz cuvettes.
 - Equilibrate the samples at a low starting temperature (e.g., 15°C).
 - Increase the temperature at a controlled rate (e.g., 1°C/minute) up to a final temperature where the duplex is fully denatured (e.g., 95°C).

- Continuously monitor the absorbance at 260 nm.
- Data Analysis:
 - Plot the absorbance as a function of temperature to generate a melting curve.
 - The melting temperature (T_m) is determined from the first derivative of the melting curve, which corresponds to the temperature at the midpoint of the transition.
 - Thermodynamic parameters (ΔH° and ΔS°) can be derived from van't Hoff analysis of the melting curves obtained at different RNA concentrations.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of two molecules, providing a complete thermodynamic profile of the interaction in a single experiment. For RNA duplex formation, it measures the heat released or absorbed upon mixing the two complementary strands.

Methodology:

- Sample Preparation:
 - Prepare highly pure, single-stranded RNA oligonucleotides (one to be used as the titrant in the syringe and the other as the sample in the cell).
 - Thoroughly dialyze both RNA solutions against the same buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2) to minimize heats of dilution.
 - Accurately determine the concentration of both RNA solutions.
 - Degas the solutions before loading them into the calorimeter to prevent bubble formation.
- Data Acquisition:
 - Load one RNA strand into the sample cell and the complementary strand into the injection syringe of the ITC instrument.

- Set the experimental temperature (e.g., 25°C).
- Perform a series of small, sequential injections of the titrant into the sample cell while monitoring the heat change.
- Data Analysis:
 - Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
 - Plot the heat change against the molar ratio of the two strands.
 - Fit the resulting binding isotherm to a suitable binding model to determine the association constant (K_a), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction (n).
 - The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the equations: $\Delta G^\circ = -RT\ln(K_a)$ and $\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about m1Ψ-containing RNA duplexes in solution, allowing for the characterization of base pairing, stacking interactions, and overall conformation.

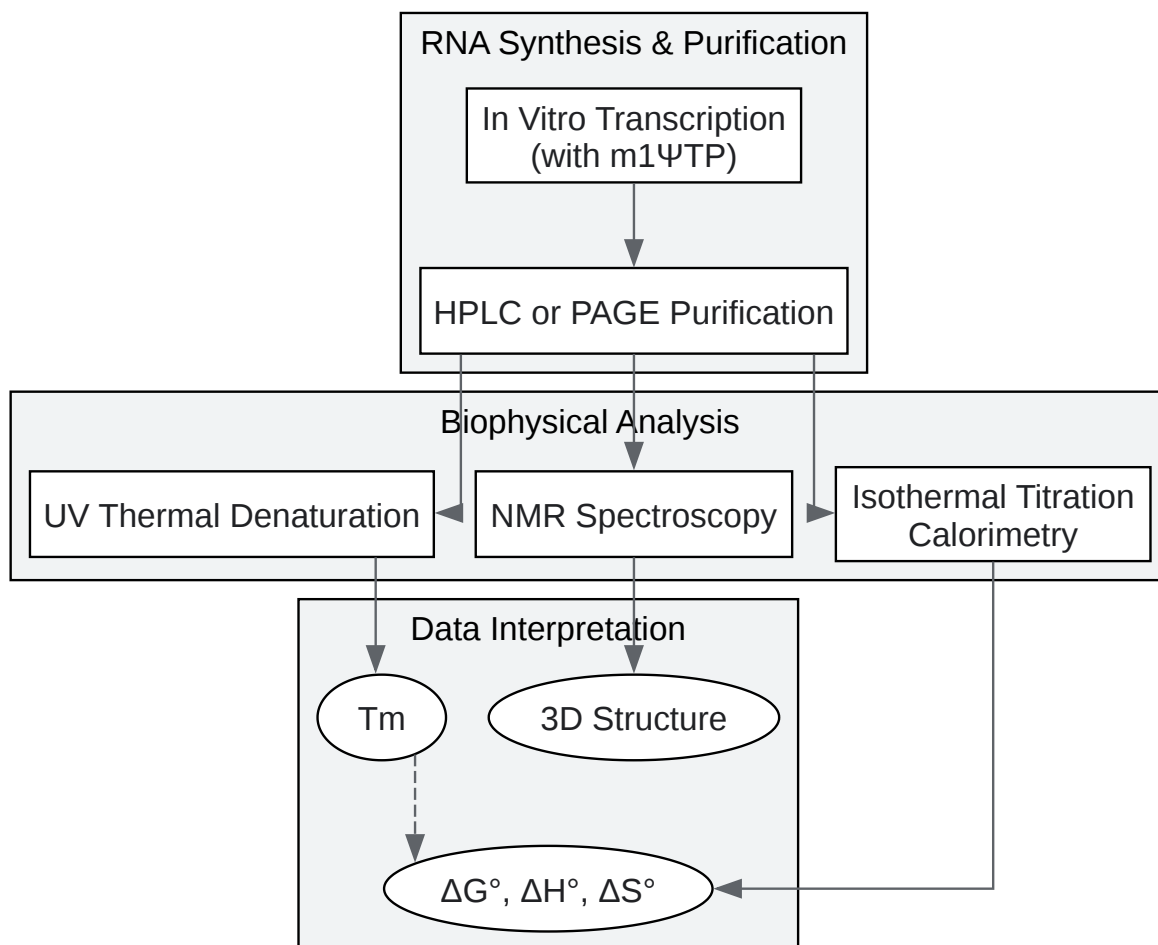
Methodology:

- Sample Preparation:
 - For detailed structural studies, isotopically label the RNA with ^{13}C and/or ^{15}N by in vitro transcription using labeled nucleotide triphosphates (NTPs).
 - Purify the RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
 - Exchange the purified RNA into a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, in 90% H_2O /10% D_2O or 99.9% D_2O , pH 6.5).

- Concentrate the sample to the required concentration for NMR analysis (typically 0.1-1.0 mM).
- Data Acquisition:
 - Acquire a series of one- and two-dimensional NMR spectra (e.g., ^1H , ^1H - ^1H COSY, ^1H - ^1H NOESY, ^1H - ^{13}C HSQC, ^1H - ^{15}N HSQC) on a high-field NMR spectrometer.
 - NOESY spectra are particularly important for determining through-space proximities between protons, which are used to define the RNA structure.
- Data Analysis:
 - Assign the NMR resonances to specific nuclei in the RNA sequence.
 - Use the distance restraints derived from NOESY spectra and torsion angle restraints from other NMR experiments as input for structure calculation algorithms (e.g., molecular dynamics-based simulated annealing) to generate a three-dimensional model of the m $^1\Psi$ -containing RNA duplex.[\[2\]](#)[\[10\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Visualizing Workflows and Signaling Pathways

The following diagrams, created using the Graphviz DOT language, illustrate a general experimental workflow for the thermodynamic analysis of m $^1\Psi$ -RNA and the key signaling pathways affected by this modification.

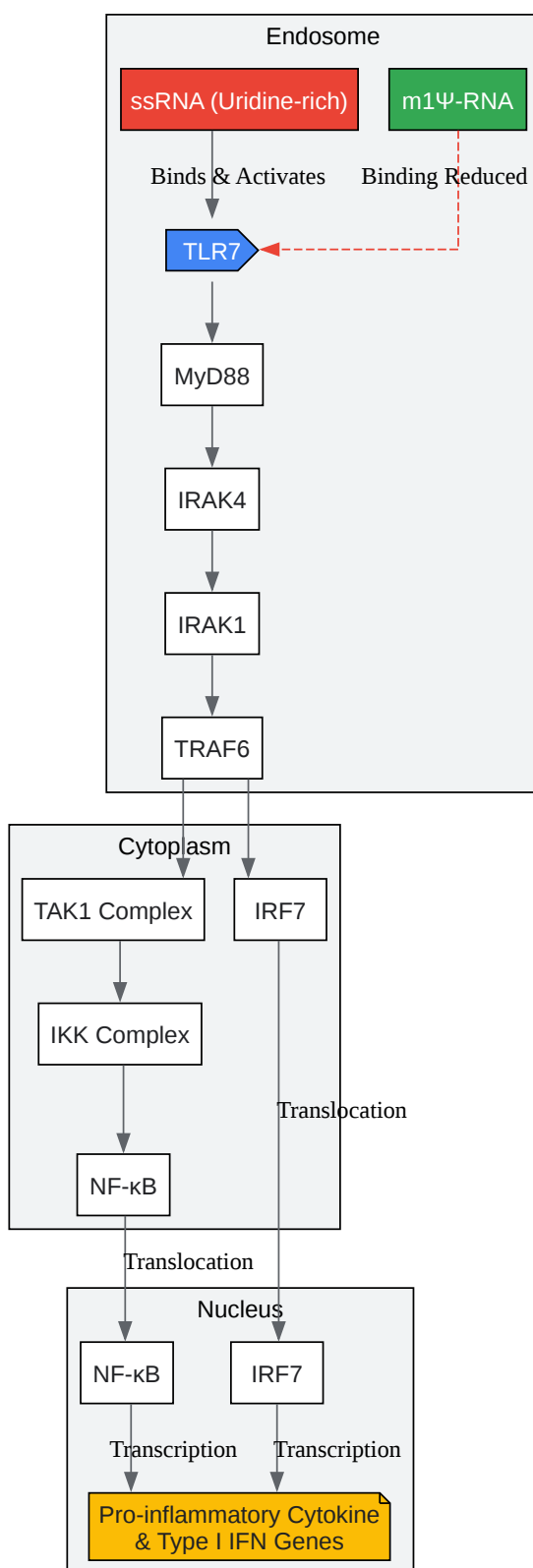


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A general experimental workflow for the thermodynamic and structural analysis of m1Ψ-modified RNA.

Evasion of Innate Immune Recognition

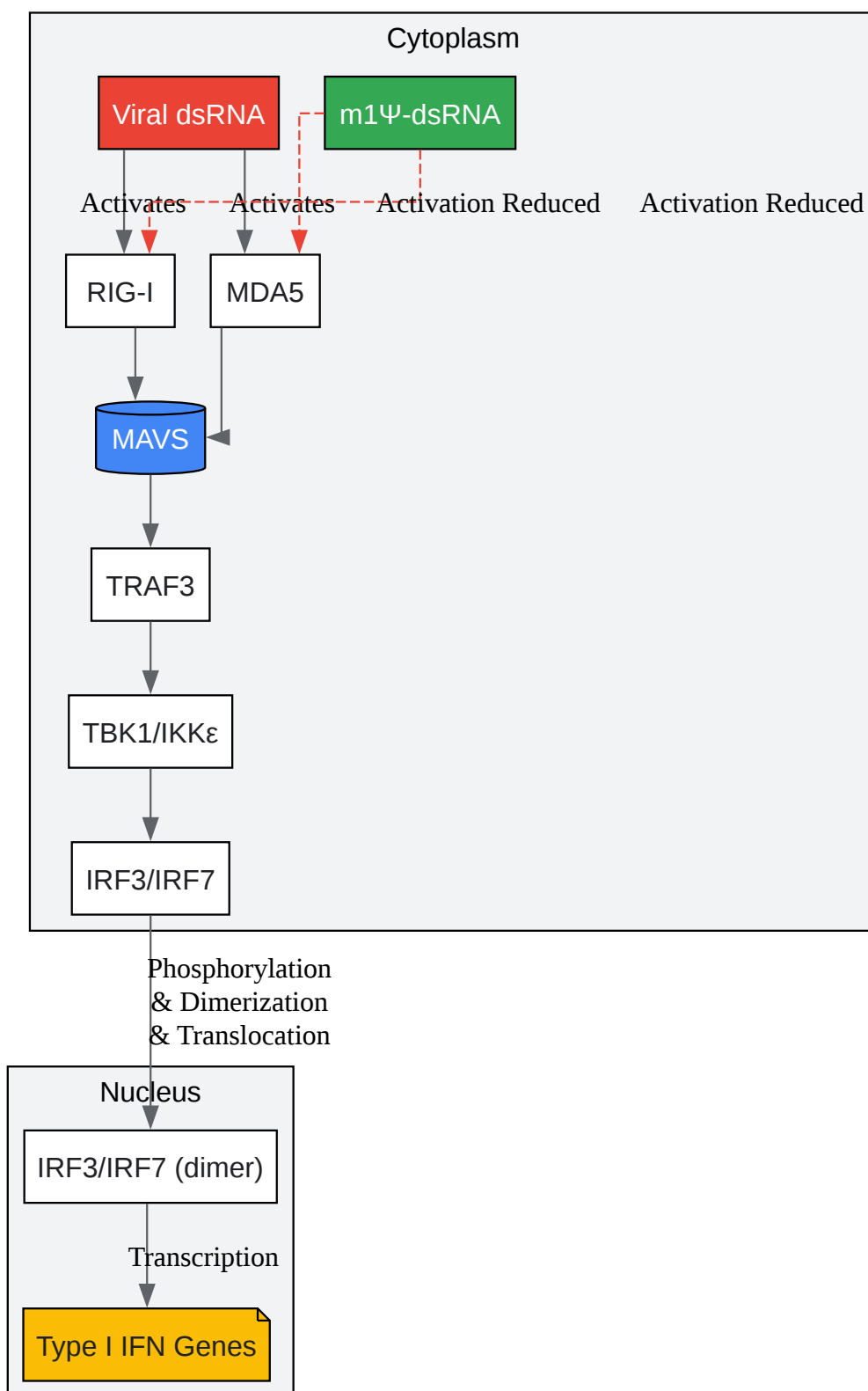
A key advantage of m1Ψ modification is its ability to help mRNA evade detection by the innate immune system. The primary sensors for foreign RNA in the cytoplasm are Toll-like receptors (TLRs), such as TLR7, and RIG-I-like receptors (RLRs), including RIG-I and MDA5. The presence of m1Ψ can sterically hinder the binding of these receptors to the RNA, thus preventing the initiation of a pro-inflammatory signaling cascade.



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The TLR7 signaling pathway and the inhibitory effect of m1Ψ modification.

Similarly, m¹Ψ modification can also help RNA evade detection by the cytosolic sensors RIG-I and MDA5, which typically recognize double-stranded RNA structures. By altering the RNA conformation and stability, m¹Ψ can prevent the activation of these sensors and the subsequent downstream signaling that leads to the production of type I interferons.



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